Orthogonal Difunctionalization Capability vs. Monofunctional 3-(Bromomethyl)pyridine Hydrobromide
3-Bromo-5-(bromomethyl)pyridine hydrobromide provides two distinct electrophilic handles enabling sequential, chemoselective functionalization: an aryl bromide (position 3) suitable for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) and a benzylic bromide (position 5) amenable to nucleophilic substitution (SN2) with amines, thiols, and alkoxides. The monofunctional comparator 3-(bromomethyl)pyridine hydrobromide (CAS 4916-55-6) lacks the aryl bromide, offering only one functionalization site and thereby reducing the structural diversity accessible in a single synthetic sequence by one full diversification step [1]. This orthogonal reactivity is evidenced by its use as a scaffold in kinase inhibitor patents where sequential elaboration at both positions is required to build the pharmacophore [2].
| Evidence Dimension | Number of distinct, sequentially addressable electrophilic sites |
|---|---|
| Target Compound Data | 2 electrophilic sites (C3-Br aryl; C5-CH₂Br benzylic) |
| Comparator Or Baseline | 3-(Bromomethyl)pyridine hydrobromide (CAS 4916-55-6): 1 electrophilic site (C3-CH₂Br only) |
| Quantified Difference | 2-fold increase in potential sequential functionalization steps |
| Conditions | General organic synthesis; validated in patent literature for kinase inhibitor and bromodomain inhibitor programs (US9029386B2, WO2017050791A1) |
Why This Matters
For medicinal chemistry procurement, the dual-site architecture halves the number of building blocks required to access a given structural diversity space, reducing synthesis time and cost.
- [1] ChemTradeHub. 3-(Bromomethyl)pyridine hydrobromide (CAS 4916-55-6) Physical and Chemical Properties. ChemTradeHub, 2025. View Source
- [2] US Patent US9029386B2. Pyridine derivatives useful as kinase inhibitors. Sumobrain, 2015. View Source
